

Application Note: Quantitative Lipidomics Analysis Using a Deuterated Triglyceride Internal Standard

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Compound of Interest

Compound Name: 19:0-12:0-19:0 TG-d5

Cat. No.: B15074286

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Introduction

Lipidomics, the large-scale study of cellular lipids in biological systems, is a rapidly growing field offering profound insights into metabolic pathways, disease pathogenesis, and therapeutic interventions.[1] Accurate quantification of lipid species is paramount for meaningful biological interpretation. This application note describes a robust workflow for the quantitative analysis of triglycerides (TGs) in biological samples using a deuterated internal standard, **19:0-12:0-19:0 TG-d5**. The use of stable isotope-labeled internal standards is a widely accepted method to correct for sample loss during preparation and to account for variations in ionization efficiency in mass spectrometry (MS)-based analyses.[2][3][4] This protocol is intended for researchers, scientists, and drug development professionals engaged in lipidomic studies.

Principle

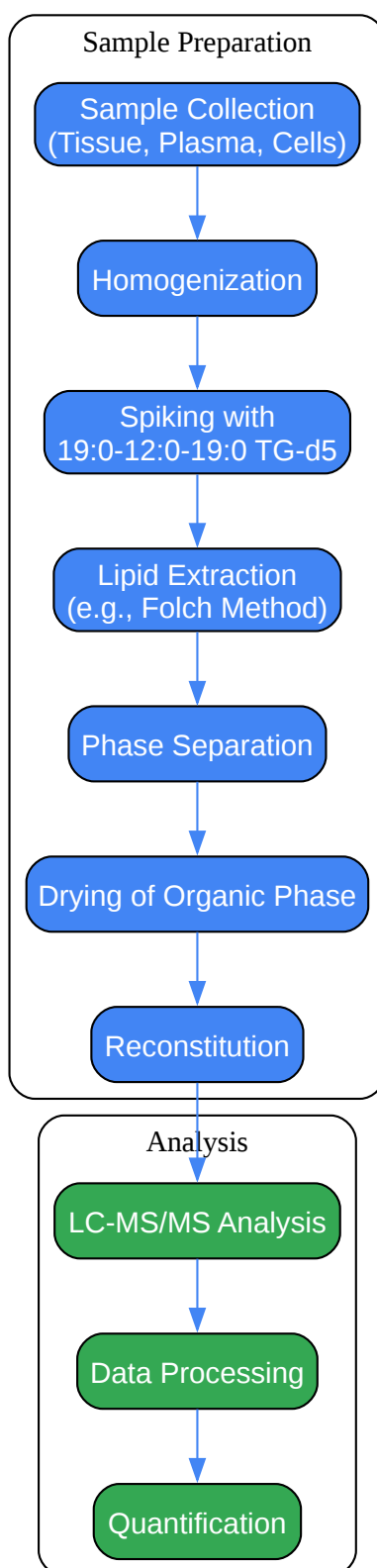
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, **19:0-12:0-19:0 TG-d5**, which is chemically identical to its endogenous counterparts but mass-shifted, is added to the sample prior to lipid extraction.[3] This standard co-extracts with the native lipids and experiences similar matrix effects and ionization suppression. By comparing the signal intensity of the endogenous lipid species to that of the deuterated internal standard, precise and accurate quantification can be achieved.[2][4] The odd-chain fatty acids (19:0) in the standard also help to distinguish it from the more common even-chain endogenous triglycerides.

Materials and Reagents

- Internal Standard: **19:0-12:0-19:0 TG-d5** (Avanti Polar Lipids, Part No. 860904 or similar)[5][6]
- Solvents (LC-MS Grade): Chloroform, Methanol, Isopropanol, Water, Acetonitrile[7][8]
- Butylated hydroxytoluene (BHT)
- Sodium Chloride (NaCl) solution (0.9%)
- Sample homogenization equipment (e.g., cryomill, bead beater, sonicator)
- Centrifuge
- Nitrogen evaporator
- Autosampler vials
- LC-MS system (e.g., Agilent 1290 LC with a Triple Quadrupole 6490 MS)[5]

Experimental Workflow

The overall experimental workflow for lipidomics sample preparation and analysis is depicted below.



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Caption: Lipidomics sample preparation and analysis workflow.

Detailed Protocols

Protocol 1: Lipid Extraction from Tissue Samples (Modified Folch Method)

This protocol is adapted from established methods for lipid extraction from solid tissues.[\[7\]](#)[\[9\]](#)[\[10\]](#)

- Tissue Preparation:
 - Accurately weigh 20-30 mg of frozen tissue.[\[5\]](#)
 - To prevent enzymatic degradation, all steps should be performed on ice.[\[8\]](#)[\[9\]](#)
 - Homogenize the tissue. A cryomill or bead beater is recommended for thorough homogenization.[\[5\]](#)
- Internal Standard Spiking:
 - Prepare a stock solution of **19:0-12:0-19:0 TG-d5** in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).
 - Add a precise volume of the internal standard stock solution to the homogenized tissue to achieve a final concentration of approximately 10 mg/L in the initial extraction solvent.[\[5\]](#) Some protocols utilize a mixture of deuterated standards.[\[11\]](#)
- Lipid Extraction:
 - To the homogenized tissue containing the internal standard, add a mixture of chloroform and methanol. A common starting point is a 2:1 chloroform:methanol (v/v) ratio. For a 20-30 mg tissue sample, an initial volume of 600 µL of 9:1 methanol:chloroform can be used, followed by the addition of 680 µL of chloroform to achieve the 2:1 ratio.[\[5\]](#)
 - Add an antioxidant like BHT to the extraction solvent to prevent lipid oxidation.[\[11\]](#)
 - Vortex the mixture vigorously and incubate with shaking for 30 minutes at room temperature.[\[5\]](#)

- Phase Separation:
 - Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.[\[7\]](#)
 - Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the aqueous and organic phases.[\[7\]](#)
 - The lipids will be in the lower chloroform phase.
- Lipid Recovery:
 - Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
 - For enhanced recovery, the remaining pellet can be re-extracted.[\[11\]](#)
- Drying and Reconstitution:
 - Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[\[5\]](#)
 - Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as isopropanol:methanol:chloroform (4:2:1, v/v/v) or butanol:methanol (1:1, v/v).[\[11\]](#)[\[12\]](#)

Protocol 2: Lipid Extraction from Cell Cultures

This protocol is designed for adherent or suspension cell cultures.[\[13\]](#)

- Cell Harvesting:
 - For adherent cells, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Quench metabolic activity by adding liquid nitrogen directly to the culture plate.[\[13\]](#)
 - For suspension cells, pellet the cells by centrifugation, wash with PBS, and then flash-freeze the cell pellet.
- Internal Standard Spiking and Extraction:

- Add 600 µL of a cold (on ice) 9:1 methanol:chloroform (v/v) solution containing the **19:0-12:0-19:0 TG-d5** internal standard directly to the culture plate or the cell pellet.[\[13\]](#)
- Scrape the cells (for adherent cultures) and transfer the cell lysate to a new tube.
- Add 1 mL of chloroform to bring the solvent ratio to approximately 2:1 chloroform:methanol.[\[13\]](#)
- Vortex and incubate with shaking for 30 minutes at 20°C.[\[13\]](#)
- Phase Separation and Lipid Recovery:
 - Centrifuge the samples to pellet precipitated proteins and cellular debris.
 - Transfer the supernatant containing the lipid extract to a new tube.
 - Proceed with the drying and reconstitution steps as described in Protocol 1.

LC-MS/MS Analysis

The reconstituted lipid extracts are then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Chromatographic Separation: A C18 or C30 reversed-phase column is typically used for the separation of triglycerides.[\[1\]](#)
- Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-product ion transitions for the endogenous TGs and the **19:0-12:0-19:0 TG-d5** internal standard.[\[5\]](#)

Data Presentation

Quantitative data should be presented in a clear, tabular format. The concentration of each lipid species is calculated based on the ratio of its peak area to the peak area of the internal standard, and a calibration curve if absolute quantification is performed.

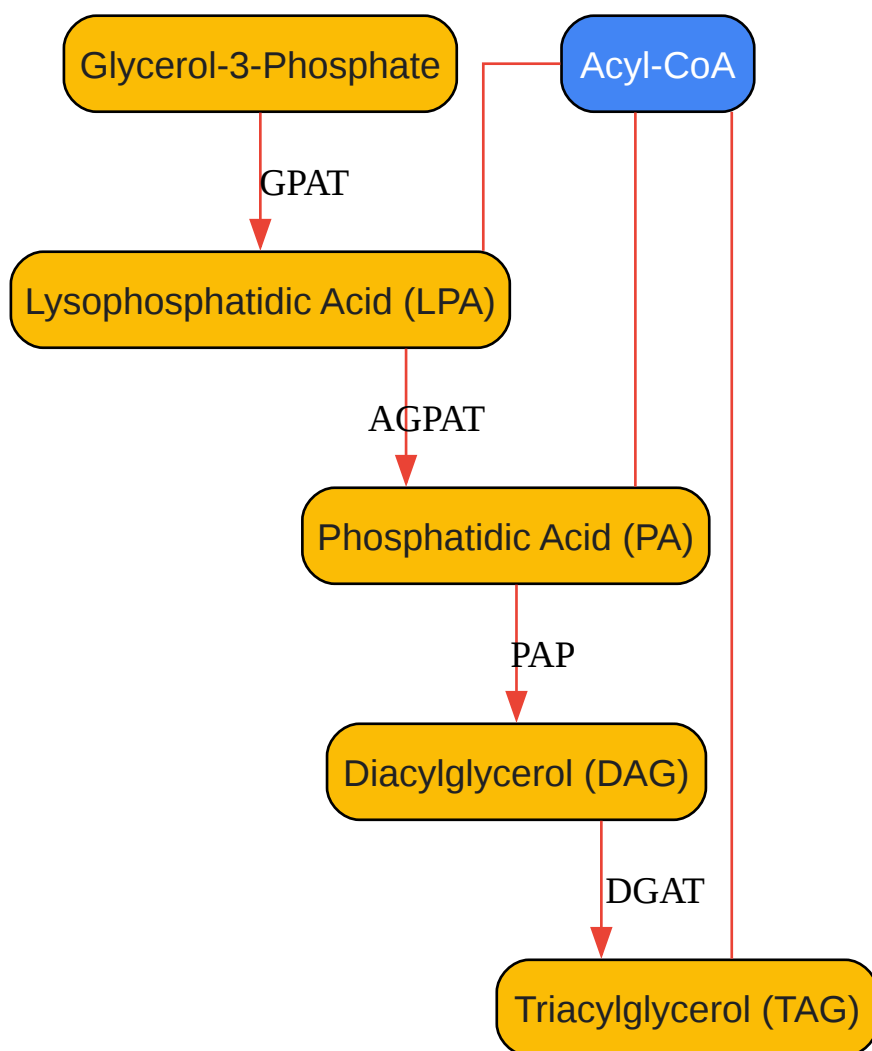
Table 1: Example of a Quantitative Triglyceride Panel

Lipid Species	Control Group ($\mu\text{g}/\text{mg}$ tissue)	Treatment Group ($\mu\text{g}/\text{mg}$ tissue)	p-value
TG(50:1)	15.2 ± 2.1	25.8 ± 3.4	<0.01
TG(52:2)	28.4 ± 3.9	42.1 ± 5.6	<0.01
TG(54:3)	12.1 ± 1.8	18.9 ± 2.5	<0.05
...additional lipid species

Data are presented as mean \pm standard deviation. Statistical significance was determined by a t-test.

Signaling Pathway Visualization

In many lipidomics studies, the quantified lipids are mapped to metabolic pathways to understand their biological significance. Below is an example of a simplified triglyceride synthesis pathway.



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Caption: Simplified de novo triglyceride synthesis pathway.

Conclusion

The use of the deuterated internal standard **19:0-12:0-19:0 TG-d5** in conjunction with a robust lipid extraction protocol and sensitive LC-MS/MS analysis provides a reliable and accurate method for the quantification of triglycerides in complex biological samples. This approach is essential for obtaining high-quality data in lipidomics research and can be applied to a wide range of biological matrices. Adherence to detailed and validated protocols is critical for ensuring the reproducibility and accuracy of experimental results.[1]

References

- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. mmpc.org [mmpc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. agilent.com [agilent.com]
- 13. thebraincancercentre.org.au [thebraincancercentre.org.au]
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